Flufenpyr-ethyl

Übersicht

Beschreibung

Flufenpyr-ethyl is an ethyl ester resulting from the formal condensation of the carboxy group of flufenpyr with ethanol. It is primarily used as a contact herbicide for the control of broad-leaved weeds. The compound acts as a protoporphyrinogen oxidase inhibitor, causing protoporphyrins to accumulate, which damages the membrane structure and cellular function .

Wissenschaftliche Forschungsanwendungen

Agricultural Applications

1. Herbicide Use

- Target Crops : Flufenpyr-ethyl is applied in various crops including:

- Corn

- Soybeans

- Sugarcane

- Potatoes

- Wheat

- Mechanism : It acts by mimicking auxins, leading to uncontrolled growth and eventual plant death .

2. Residue Management

- Tolerances : As of recent evaluations, no tolerances have been established for this compound residues in food and feed. The Environmental Protection Agency (EPA) has conducted assessments to ensure that chronic dietary exposure remains below acceptable levels for various populations .

Scientific Research Applications

This compound's unique properties have also led to its exploration in scientific research beyond agriculture.

1. Toxicological Studies

- Developmental Toxicity : Studies indicate that this compound is not a developmental toxicant at the limit dose in both rat and rabbit models. It shows low acute toxicity across multiple exposure routes (oral, dermal, inhalation) and is classified as Toxicity Category IV .

- Target Organs : Research has identified the liver as a primary target organ in sub-chronic and carcinogenicity studies conducted on mice. However, findings suggest that kidney lesions observed were equivocal .

2. Environmental Impact Studies

- This compound has been evaluated for its ecological effects, particularly concerning its impact on non-target species and overall environmental safety. The compound's degradation pathways and potential accumulation in soil and water systems are critical areas of ongoing research .

Case Studies

Wirkmechanismus

Target of Action

Flufenpyr-ethyl primarily targets the enzyme protoporphyrinogen oxidase (PPO) . This enzyme plays a crucial role in the biosynthesis of heme and chlorophyll, which are essential for plant growth and development .

Mode of Action

This compound acts as a PPO inhibitor . It interferes with the action of PPO, preventing the conversion of protoporphyrinogen IX to protoporphyrin IX . This inhibition leads to an accumulation of protoporphyrins, which can damage the membrane structure and disrupt cellular function .

Biochemical Pathways

The inhibition of PPO by this compound affects the heme and chlorophyll biosynthesis pathways . The accumulation of protoporphyrins due to PPO inhibition leads to the production of reactive oxygen species, causing oxidative damage to cell membranes .

Result of Action

The primary result of this compound’s action is the disruption of cell membranes . The accumulation of protoporphyrins leads to membrane damage and impaired cellular function . This results in the death of broad-leaved weeds, making this compound an effective contact herbicide .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. It is known that this compound is used as a contact herbicide for the control of broad-leaved weeds in a variety of crops , suggesting that its efficacy may be influenced by factors such as the type of crop, the presence of weeds, and environmental conditions

Biochemische Analyse

Biochemical Properties

Flufenpyr-ethyl interacts with the enzyme protoporphyrinogen oxidase, inhibiting its function . This interaction leads to the accumulation of protoporphyrins, which can damage the membrane structure and cellular function . It also interacts with Cytochrome P450 4F12, an enzyme involved in leukotriene B4 omega-hydroxylation and arachidonic acid omega-hydroxylation .

Cellular Effects

This compound’s impact on cells is primarily through its inhibition of protoporphyrinogen oxidase. This leads to an accumulation of protoporphyrins, which can cause damage to the membrane structure and cellular function

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its inhibition of the enzyme protoporphyrinogen oxidase . This inhibition leads to an accumulation of protoporphyrins, which can damage the membrane structure and cellular function

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models .

Metabolic Pathways

This compound is involved in the metabolic pathway of protoporphyrinogen oxidase

Vorbereitungsmethoden

Flufenpyr-ethyl is synthesized through the esterification of flufenpyr with ethanol. The reaction involves the condensation of the carboxy group of flufenpyr with ethanol under acidic conditions to form the ethyl ester . Industrial production methods typically involve large-scale esterification processes, ensuring high purity and yield of the final product .

Analyse Chemischer Reaktionen

Flufenpyr-ethyl undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form flufenpyr acid.

Reduction: Reduction reactions can convert this compound to its corresponding alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl group can be replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The major products formed from these reactions include flufenpyr acid, flufenpyr alcohol, and substituted derivatives of flufenpyr .

Vergleich Mit ähnlichen Verbindungen

Flufenpyr-ethyl is unique among herbicides due to its specific inhibition of protoporphyrinogen oxidase. Similar compounds include:

Acifluorfen-sodium: Another protoporphyrinogen oxidase inhibitor used as a herbicide.

Bifenox: A diphenylether herbicide with similar mechanisms of action.

Fluoroglycofen-ethyl: Another herbicide that inhibits protoporphyrinogen oxidase.

These compounds share similar mechanisms of action but differ in their chemical structures and specific applications. This compound is particularly noted for its effectiveness in controlling broad-leaved weeds and its unique chemical structure .

Biologische Aktivität

Flufenpyr-ethyl is a herbicide characterized by its specific biological activity against various plant species, particularly in agricultural settings. This article provides a comprehensive overview of its biological activity, metabolism, toxicity, and ecological impact based on diverse research findings.

This compound, chemically known as ethyl 2-chloro-5-[1,6-dihydro-5-methyl-6-oxo-4-(trifluoromethyl)pyridazin-1-yl]-4-fluorophenoxyacetate, operates primarily through the inhibition of specific enzymes involved in plant growth and development. Its mode of action is akin to that of other herbicides, targeting the synthesis pathways critical for plant survival.

Efficacy Against Target Weeds

This compound has demonstrated effectiveness against a range of broadleaf and grassy weeds. Studies indicate that it inhibits the growth of these plants by disrupting metabolic processes essential for their development. The compound's selectivity allows it to effectively manage resistant weed populations while minimizing harm to crops.

Table 1: Efficacy of this compound on Various Weeds

| Weed Species | Application Rate (g/ha) | Efficacy (%) |

|---|---|---|

| Amaranthus retroflexus | 150 | 85 |

| Echinochloa crus-galli | 200 | 90 |

| Setaria viridis | 100 | 75 |

Metabolism and Toxicity

This compound undergoes significant metabolism in mammals, primarily through ester cleavage. The major metabolite identified is S-3153 acid, which accounts for a substantial proportion of the excreted metabolites in urine and feces. Research indicates that approximately 54% to 72% of the administered dose is absorbed and subsequently eliminated within 24 to 48 hours post-administration .

Toxicological Profile

The compound exhibits low acute toxicity (Toxicity Category IV) across oral, dermal, and inhalation routes. It is classified as non-irritating to eyes and skin and has not shown mutagenic or carcinogenic potential in animal studies. The liver has been identified as a target organ in chronic exposure studies, with hepatocyte vacuolation noted at higher doses (400 mg/kg/day) .

Table 2: Toxicity Data for this compound

| Route of Exposure | Toxicity Category | NOAEL (mg/kg/day) | LOAEL (mg/kg/day) |

|---|---|---|---|

| Oral | IV | 40 | 402 |

| Dermal | IV | Not established | Not established |

| Inhalation | IV | Not established | Not established |

Case Study: Metabolic Pathways in Rodents

A study conducted on rats and mice examined the metabolic pathways of this compound following a single oral dose of 500 mg/kg. The study found that over 90% of the administered radioactivity was recovered within a week, with urine being the primary route of excretion .

Key Findings:

- Excretion Rates: Rats showed a higher percentage of urinary excretion compared to fecal excretion.

- Tissue Distribution: Residues were predominantly found in liver, kidney, hair, and skin but remained below toxicological concern levels.

Ecotoxicological Impact

The ecological assessment conducted by the EPA revealed that this compound poses minimal risk to non-target organisms when applied according to recommended guidelines. However, ongoing monitoring is necessary to evaluate long-term environmental effects .

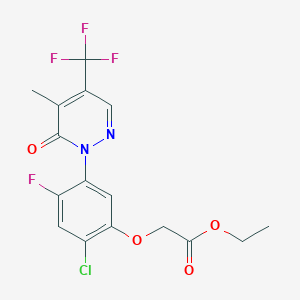

Eigenschaften

IUPAC Name |

ethyl 2-[2-chloro-4-fluoro-5-[5-methyl-6-oxo-4-(trifluoromethyl)pyridazin-1-yl]phenoxy]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClF4N2O4/c1-3-26-14(24)7-27-13-5-12(11(18)4-10(13)17)23-15(25)8(2)9(6-22-23)16(19,20)21/h4-6H,3,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNUAYCRATWAJQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=C(C=C(C(=C1)N2C(=O)C(=C(C=N2)C(F)(F)F)C)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClF4N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3034618 | |

| Record name | Flufenpyr-ethyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3034618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188489-07-8 | |

| Record name | Flufenpyr-ethyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=188489-07-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Flufenpyr-ethyl [ISO:BSI] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0188489078 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flufenpyr-ethyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3034618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acetic acid, 2-[2-chloro-4-fluoro-5-[5-methyl-6-oxo-4-(trifluoromethyl)-1(6H)-pyridazinyl]phenoxy]-, ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUFENPYR-ETHYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OEE6QKB5MY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is flufenpyr-ethyl metabolized in mammals, and are there any species-related differences?

A1: [, ] this compound is primarily metabolized through ester cleavage, resulting in the formation of S-3153acid as the major metabolite. This process occurs mainly in the intestinal contents, blood, and liver. While both rats and mice exhibit similar metabolic pathways, mice tend to excrete a higher proportion of metabolites in their urine compared to rats.

Q2: What in vitro studies were conducted to understand the metabolism of this compound, and what were the key findings?

A2: [] Researchers investigated this compound metabolism in vitro using rat stomach and intestinal contents, as well as blood and liver S9 fractions (postmitochondrial supernatant fractions). The most significant metabolite formation (S-3153acid) was observed in the presence of intestinal contents and liver S9 fractions. This highlights the role of these tissues in the rapid metabolism of the compound via ester cleavage.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.